molecular formula C8H13N3O2S B7555398 N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide

N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B7555398
M. Wt: 215.28 g/mol
InChI Key: MCRILGKFSVKWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide, also known as CBMPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBMPS belongs to the class of sulfonamide compounds and is widely used in biochemical and physiological studies.

Mechanism of Action

N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide acts as a selective inhibitor of PDEs, specifically PDE4. PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), which is a second messenger molecule that plays a crucial role in many physiological processes. By inhibiting PDE4, N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide can increase the levels of cAMP, which can lead to various physiological effects, such as relaxation of smooth muscle cells and inhibition of inflammatory responses.
Biochemical and Physiological Effects
N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects in various studies. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and induce relaxation of smooth muscle cells. N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of PDE4, which makes it a valuable tool for studying the role of PDE4 in various physiological processes. N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide is also relatively easy to synthesize and can be obtained in high yield. However, N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it challenging to work with in some experiments. Additionally, N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide. One potential direction is to study the effects of N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide on different types of cancer cells and to determine its potential as an anticancer agent. Another potential direction is to investigate the effects of N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide on different types of smooth muscle cells and to determine its potential as a treatment for various smooth muscle disorders. Additionally, more research is needed to understand the mechanism of action of N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide and its effects on various physiological processes. Overall, N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide has significant potential for scientific research, and further studies are needed to fully understand its potential applications.
Conclusion
In conclusion, N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide acts as a selective inhibitor of PDE4 and has been shown to have various biochemical and physiological effects. It has several advantages for lab experiments, such as its potency and selectivity, but also has some limitations, such as its poor solubility and short half-life. Future research on N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide should focus on its potential as an anticancer agent, treatment for smooth muscle disorders, and its mechanism of action in various physiological processes.

Synthesis Methods

The synthesis of N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with cyclobutylamine and sulfonyl chloride. The reaction takes place in the presence of a base and a solvent. The resulting product is then purified through recrystallization to obtain pure N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide. The synthesis of N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide is a straightforward process and can be carried out with high yield.

Scientific Research Applications

N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a tool to study the role of cyclic nucleotide phosphodiesterases (PDEs) in various physiological processes. N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide acts as a selective inhibitor of PDEs, which are enzymes that regulate the levels of cyclic nucleotides in cells. By inhibiting PDEs, N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide can increase the levels of cyclic nucleotides, which can lead to various physiological effects.

properties

IUPAC Name

N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-6-8(5-9-10-6)14(12,13)11-7-3-2-4-7/h5,7,11H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRILGKFSVKWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)S(=O)(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclobutyl-5-methyl-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.